2-[(6,6-dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide
Overview
Description
2-[(6,6-Dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.31 g/mol. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a methoxy group and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6,6-Dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide typically involves the following steps:
Preparation of 6,6-Dimethylmorpholin-2-yl)methanol: This intermediate can be synthesized through the reaction of 6,6-dimethylmorpholine with formaldehyde under acidic conditions.
Methylation: The hydroxyl group of the intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Acetylation: Finally, the methoxy group is reacted with N,N-dimethylacetamide in the presence of a coupling reagent like DCC (Dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form corresponding oximes or amides.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, and alcohols are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Oximes, amides, and carboxylic acids.
Reduction: Amines, alcohols, and alkanes.
Substitution: Halogenated compounds, N-alkylated products, and ethers.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(6,6-Dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(6,6-Dimethylmorpholin-2-yl)ethan-1-ol: This compound differs by having an ethan-1-ol group instead of the acetamide group.
(R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride: This compound is a hydrochloride salt of the corresponding alcohol.
Properties
IUPAC Name |
2-[(6,6-dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2)8-12-5-9(16-11)6-15-7-10(14)13(3)4/h9,12H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCCJKLPZPVVMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(O1)COCC(=O)N(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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